molecular formula C7H9N3O2 B13580626 Methyl5-(methylamino)pyrazine-2-carboxylate

Methyl5-(methylamino)pyrazine-2-carboxylate

Cat. No.: B13580626
M. Wt: 167.17 g/mol
InChI Key: SBPMAFUWLZNTOI-UHFFFAOYSA-N
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Description

Methyl 5-(methylamino)pyrazine-2-carboxylate is an organic compound with the molecular formula C7H9N3O2. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(methylamino)pyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-methylpyrazine-2-carboxylic acid with methylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(methylamino)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrazinecarboxylic acids, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of methyl 5-(methylamino)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(methylamino)pyrazine-2-carboxylate is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 5-(methylamino)pyrazine-2-carboxylate

InChI

InChI=1S/C7H9N3O2/c1-8-6-4-9-5(3-10-6)7(11)12-2/h3-4H,1-2H3,(H,8,10)

InChI Key

SBPMAFUWLZNTOI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(N=C1)C(=O)OC

Origin of Product

United States

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